1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Analgesic and Anesthetic Agents
Research has led to the development of novel classes of potent opioid analgesic and anesthetic agents by incorporating the 4-phenylpiperidine pharmacophore, found in morphine, into 4-anilidopiperidines related to fentanyl. This has resulted in compounds with significant analgesic potency, rapid action, and enhanced cardiovascular and respiratory safety during anesthesia, highlighting their potential utility in outpatient surgical procedures and patient-controlled analgesia techniques (Kudzma et al., 1989).
Antipsychotic Potential
Another application includes the development of ACP-103, a potent 5-HT2A receptor inverse agonist displaying potential antipsychotic efficacy. ACP-103 has demonstrated significant effects in reducing behaviors associated with psychosis in animal models, indicating its promise as an antipsychotic medication. Its notable oral bioavailability in rats suggests potential for human therapeutic applications, particularly in treating conditions associated with 5-HT2A receptor dysregulation (Vanover et al., 2006).
Biotechnological Applications
Methylobacterium extorquens AM1, a facultative methylotrophic α-proteobacterium, has been genetically engineered to produce 1-butanol from one-carbon and two-carbon feedstocks via a synthetic metabolic pathway. This research exemplifies the use of metabolic engineering to convert low-value substrates into higher-value chemicals, demonstrating the potential of M. extorquens AM1 as a platform for biotechnological applications (Hu & Lidstrom, 2014).
Combustion and Fuel Research
The study of 2-methylbutanol combustion provides insights into the use of next-generation biofuels. Experimental data on ignition delay times and laminar flame speeds, complemented by a detailed chemical kinetic model, offer valuable information for the development of alternative fuels and blending components for combustion engines, furthering understanding of the combustion characteristics of larger alcohols (Park et al., 2015).
Structural and Computational Chemistry
X-ray structures and computational studies of several cathinones have provided detailed insights into the structural properties of these compounds. Such research aids in the understanding of the molecular basis of their biological activities and can guide the design of new therapeutic agents with improved efficacy and safety profiles (Nycz et al., 2011).
Mechanism of Action
Target of Action
The primary target of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the dopaminergic neurons in the substantia nigra of the brain . These neurons play a crucial role in the regulation of movement and coordination, and their destruction leads to symptoms of Parkinson’s disease .
Pharmacokinetics
It is known that it is a lipophilic compound that can cross the blood-brain barrier . Its metabolism into MPP+ by MAO-B is a crucial step in its mechanism of action
Result of Action
The result of the action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is the destruction of dopaminergic neurons in the substantia nigra of the brain . This leads to a decrease in the levels of dopamine, a neurotransmitter that plays a crucial role in the regulation of movement and coordination . The loss of these neurons and the subsequent decrease in dopamine levels result in the symptoms of Parkinson’s disease .
Action Environment
The action of 1-(4-Methylpiperidyl)-4-phenylbutan-1-one is influenced by various environmental factors. For instance, the presence of MAO-B in glial cells is necessary for its metabolism into MPP+ . Furthermore, its lipophilic nature allows it to cross the blood-brain barrier, which is a crucial step in its mechanism of action
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQRLNKQBBXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432494-63-8 |
Source
|
Record name | 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.